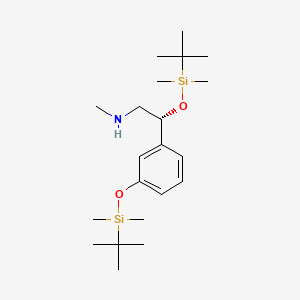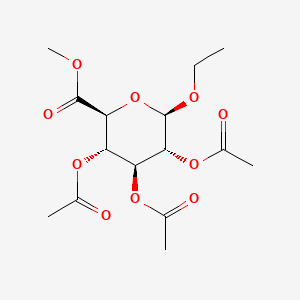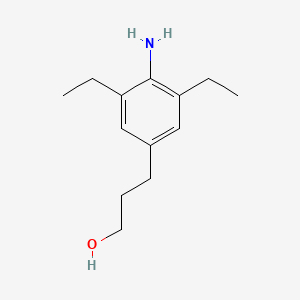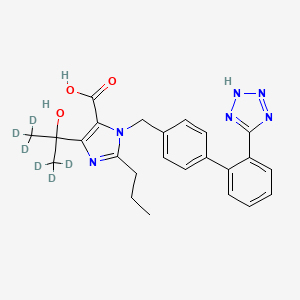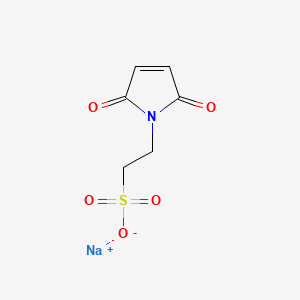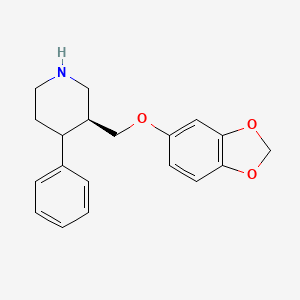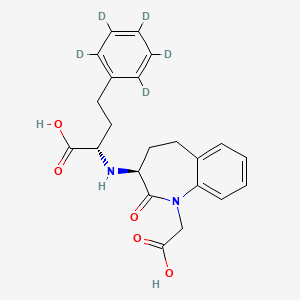
Flurbiprofen-d3
Übersicht
Beschreibung
Flurbiprofen-d3 ist eine deuterierte Form von Flurbiprofen, einem nichtsteroidalen Antirheumatikum (NSAR), das zur Behandlung von Schmerzen und Entzündungen eingesetzt wird. Die Deuteriumatome in this compound ersetzen die Wasserstoffatome im ursprünglichen Flurbiprofenmolekül, was bei der Untersuchung der Pharmakokinetik und des Metabolismus des Arzneimittels hilfreich sein kann. Diese Verbindung ist aufgrund ihrer Stabilität und ihrer Fähigkeit, genauere analytische Ergebnisse zu liefern, besonders in der wissenschaftlichen Forschung nützlich.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Flurbiprofenmolekül. Eine gängige Methode ist die Kupplungsreaktion von 2-(4-Amino-3-fluorphenyl)ethylpropionat mit Benzol, um 2-(2-Fluor-4-biphenyl)ethylpropionat zu erhalten. Anschließend erfolgt eine Diazotierung mit Natriumnitrit oder Isoamylnitrit und Kieselgel als Dehydratisierungsmittel. Das Endprodukt, this compound, wird nach der Hydrolyse erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Techniken wie kontinuierlicher Fließreaktoren und automatisierter Synthese kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Wissenschaftliche Forschungsanwendungen
Flurbiprofen-d3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzstandard in der analytischen Chemie verwendet, um die Pharmakokinetik und den Metabolismus von Flurbiprofen zu untersuchen.
Biologie: Hilft beim Verständnis der biologischen Pfade und Interaktionen von Flurbiprofen in lebenden Organismen.
Medizin: Wird in der Arzneimittelentwicklung und -prüfung eingesetzt, um die Wirksamkeit und Sicherheit von Flurbiprofen und seinen Derivaten zu bewerten.
Industrie: Wird bei der Herstellung von Arzneimitteln und als Qualitätskontrollstandard in Produktionsprozessen eingesetzt
Wirkmechanismus
This compound entfaltet, wie sein nicht-deuteriertes Gegenstück, seine Wirkung durch Hemmung des Enzyms Cyclooxygenase (COX). Dieses Enzym ist für die Umwandlung von Arachidonsäure in Prostaglandine verantwortlich, die Mediatoren von Entzündungen und Schmerzen sind. Durch die Hemmung von COX reduziert this compound die Produktion von Prostaglandinen und lindert so Schmerzen und Entzündungen .
Wirkmechanismus
Target of Action
Flurbiprofen-d3, like its parent compound Flurbiprofen, primarily targets the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound reversibly inhibits the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors , thereby reducing the production of prostaglandins . As a result, the inflammatory response is dampened, leading to a reduction in pain and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound disrupts the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2), effectively reducing the production of prostaglandins .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to that of Flurbiprofen. Flurbiprofen is rapidly absorbed and has a distribution volume of 0.12 L/kg . It is metabolized in the liver via the CYP2C9 enzyme, with the major metabolite being 4-hydroxy-flurbiprofen, which is inactive . The elimination half-life is between 4.7 to 5.7 hours, and it is excreted in the urine, with less than 3% excreted as unchanged drug and about 70% primarily as metabolites .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation, pain, and fever . This makes it effective for the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and stability. Additionally, individual factors such as the patient’s age, renal function, and hepatic function can also influence the drug’s action . For example, in patients with impaired renal function, the elimination of Flurbiprofen metabolites may be reduced, and in patients with impaired hepatic function, protein binding may be decreased .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Flurbiprofen-d3, like its parent compound Flurbiprofen, is known to interact with cyclooxygenase (COX) enzymes, which play crucial roles in inflammation, fever, and pain . The interaction between this compound and COX enzymes leads to the inhibition of prostaglandin synthesis, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to improve cell proliferation at low concentrations . At high concentrations, it inhibits cell proliferation . This indicates that this compound can influence cell function and cellular processes in a dose-dependent manner.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to COX enzymes, leading to the inhibition of prostaglandin synthesis This results in the reduction of inflammation, pain, and fever
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to exhibit temporal effects. For example, a study found that the administration of this compound prior to hepatic ischemia/reperfusion ameliorates mitochondrial and hepatocellular damage through inhibition of mitochondrial permeability transition and inactivation of GSK-3β .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, low concentrations of this compound were found to improve cell proliferation, while high concentrations inhibited cell proliferation . More studies are needed to fully understand the dosage effects of this compound in animal models.
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 enzyme CYP2C9 . The metabolic pathways of this compound involve hydroxylation, which is carried out by the same enzymes and microbes as its parent compound, Flurbiprofen .
Transport and Distribution
Studies on Flurbiprofen, the parent compound, suggest that it is rapidly absorbed and highly bound (>99%) to plasma albumin , which may also apply to this compound.
Subcellular Localization
Given its biochemical properties and the known localization of its parent compound, Flurbiprofen, it is likely that this compound is localized in the same cellular compartments where COX enzymes are found, such as the endoplasmic reticulum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flurbiprofen-d3 involves the incorporation of deuterium atoms into the flurbiprofen molecule. One common method is the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate with benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate. This is followed by diazotization using sodium nitrite or isoamyl nitrite and silica gel as a dehydrating agent. The final product, this compound, is obtained after hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Flurbiprofen-d3 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in this compound in Alkohole umwandeln.
Substitution: Halogenierungen und andere Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von this compound zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Flurbiprofen-d3 wird mit anderen NSAIDs wie Ibuprofen, Ketoprofen und Diclofenac verglichen. Obwohl all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist this compound aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, die seine Stabilität verbessern und genauere analytische Ergebnisse liefern. Dies macht this compound besonders wertvoll in Forschungsumgebungen, in denen präzise Messungen entscheidend sind .
Ähnliche Verbindungen
- Ibuprofen
- Ketoprofen
- Diclofenac
- Naproxen
Jede dieser Verbindungen hat ihre eigenen einzigartigen Eigenschaften und Anwendungen, aber this compound zeichnet sich durch seine verbesserte Stabilität und seine Nützlichkeit in der Forschung aus.
Eigenschaften
IUPAC Name |
3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661984 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185133-81-6 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)
